Deacetyl Ketoconazole-d8

Description

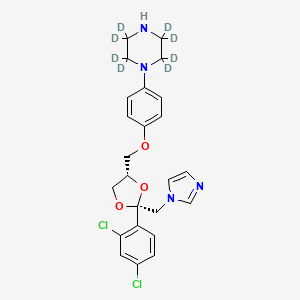

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXSEJZCPKWAX-LQQCIFTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Deacetyl Ketoconazole D8

Development of Deuteration Methodologies for Deacetyl Ketoconazole-d8

The synthesis of this compound involves a multi-step process that begins with the deacetylation of Ketoconazole (B1673606), followed by the introduction of deuterium (B1214612) atoms. A common strategy for the initial deacetylation involves treating Ketoconazole with a base to hydrolyze the acetyl group from the piperazine (B1678402) ring, yielding Deacetyl Ketoconazole. nih.gov

The subsequent deuteration can be achieved through various established methods for incorporating deuterium into organic molecules. One plausible and efficient approach involves the use of a deuterated building block, such as piperazine-d8, in the synthesis of the ketoconazole scaffold. Alternatively, deuteration can be accomplished through hydrogen-deuterium exchange reactions on the Deacetyl Ketoconazole molecule itself. Catalytic methods, such as palladium-on-carbon in the presence of deuterium gas or a deuterated solvent, can facilitate the exchange of protons for deuterons at specific positions. nih.gov

Isotopic Purity and Chemical Synthesis Characterization for Research Applications

The utility of this compound as an internal standard is directly dependent on its isotopic and chemical purity. Therefore, rigorous characterization is essential to confirm the successful synthesis and deuteration of the molecule. A combination of analytical techniques is employed to verify the structure and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is utilized to determine the chemical purity of the synthesized compound, ensuring the absence of starting materials, reagents, and other impurities. klivon.com Mass Spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and determining the degree of deuteration. washington.edu The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, and the isotopic distribution can be analyzed to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the confirmation of the specific sites of deuteration.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for use as a high-quality internal standard in research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1346602-18-3 |

| Molecular Formula | C₂₄H₁₈D₈Cl₂N₄O₃ |

| Molecular Weight | 497.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Representative Analytical Data for this compound

| Analysis | Method | Result |

| Chemical Purity | HPLC | >98% |

| Molecular Weight | Mass Spectrometry (ESI-MS) | [M+H]⁺ = 498.4 |

| Isotopic Purity | Mass Spectrometry | >99% Deuterium incorporation |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent with the proposed structure |

Advanced Analytical Methodologies for Deacetyl Ketoconazole D8

Development and Validation of Chromatographic-Mass Spectrometric Assays

The development of robust and sensitive analytical methods is fundamental for the reliable determination of drug metabolites in complex biological matrices. Chromatographic separation coupled with mass spectrometric detection has become the gold standard for this purpose, offering high selectivity and sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS has emerged as a powerful tool for the rapid and sensitive quantification of metabolites in biological samples. The enhanced resolution and speed of UPLC, combined with the specificity of tandem mass spectrometry, allow for the development of high-throughput assays. In a study aimed at quantifying N-deacetyl ketoconazole (B1673606) (DAK) in human plasma, a UPLC-MS/MS method was developed and validated. researchgate.net This method demonstrated excellent linearity over a defined concentration range and achieved high accuracy and precision, making it suitable for clinical research. researchgate.net

A key aspect of quantitative UPLC-MS/MS assays is the use of a stable isotope-labeled internal standard, such as Deacetyl Ketoconazole-d8, to correct for matrix effects and variations in sample processing and instrument response. The following table summarizes the validation parameters for a typical UPLC-MS/MS method for the quantification of N-deacetyl ketoconazole. researchgate.net

Table 1: UPLC-MS/MS Method Validation Parameters for N-deacetyl Ketoconazole Quantification in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 0.2 to 205 nM |

| Lower Limit of Quantification (LLOQ) | 0.2 nM |

| Accuracy | 86.0–103% |

This data is based on a method developed for N-deacetyl ketoconazole and illustrates the expected performance of a similar assay using this compound as an internal standard. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) in Metabolomics Research

LC-HRMS plays a pivotal role in metabolomics research, enabling the comprehensive profiling and identification of metabolites in biological systems. nih.govmdpi.com The high mass accuracy and resolution of HRMS instruments facilitate the determination of elemental compositions and the differentiation of isobaric interferences. In studies investigating the metabolism of Ketoconazole, LC-HRMS has been instrumental in identifying a wide array of metabolites, including N-deacetyl ketoconazole (identified as M11 in one study). nih.govmdpi.com

The use of deuterated standards, such as Ketoconazole-d8, in parallel incubations aids in the structural elucidation of metabolites by allowing for the differentiation of drug-related ions from endogenous matrix components. mdpi.com A study quantifying various antimycotic drugs using LC-HRAM(MS) with d8-ketoconazole as an internal standard demonstrated excellent accuracy and precision. thermofisher.com

Table 2: Performance of an LC-HRAM(MS) Method Using a Deuterated Internal Standard

| Parameter | Ketoconazole (using d8-Ketoconazole IS) |

|---|---|

| Linearity (Weighting) | Quadratic (1/x) |

| LLOQ | Reportedly low (specific value not provided in abstract) |

| Accuracy (% Bias) | -2.0% to 4.2% |

| Intra-assay Precision (%CV) | < 8.2% |

This table is based on data for the quantification of Ketoconazole using Ketoconazole-d8 as an internal standard and is representative of the performance expected for an assay quantifying Deacetyl Ketoconazole using this compound. thermofisher.com

Role of this compound as an Internal Standard in Quantitative Research

The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis using mass spectrometry. This compound, with its deuterium (B1214612) atoms, is an ideal internal standard for the quantification of Deacetyl Ketoconazole. It co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, and can be distinguished by its higher mass-to-charge ratio, thereby ensuring accurate and precise quantification.

Application in In Vitro Metabolic Assays

In vitro metabolic assays, utilizing systems such as human liver microsomes and hepatocytes, are essential for elucidating the metabolic pathways of drugs. mdpi.com In these controlled environments, this compound serves as an invaluable tool for the accurate quantification of the formation of Deacetyl Ketoconazole from its parent drug, Ketoconazole. Studies have shown that N-deacetylation is a primary metabolic pathway for Ketoconazole, and the use of a deuterated internal standard allows for precise kinetic analysis of this biotransformation. mdpi.comnih.gov The formation of N-deacetyl-KCZ has been observed in human liver microsomes, highlighting the importance of this pathway. mdpi.com

Use in Pre-Clinical Sample Analysis

Pre-clinical studies in animal models are critical for understanding the pharmacokinetic profile of a drug and its metabolites. The analysis of biological samples from these studies, such as plasma, urine, and tissue homogenates, requires highly reliable quantitative methods. This compound is employed as an internal standard to ensure the accuracy of Deacetyl Ketoconazole concentration measurements in these complex matrices. For instance, studies in rats have identified N-deacetyl ketoconazole as a significant metabolite in plasma and various ocular tissues following administration of Ketoconazole. nih.govresearchgate.net The use of a deuterated internal standard in such studies is crucial for obtaining reliable pharmacokinetic data.

Advanced Structural Elucidation Techniques for Deacetyl Ketoconazole and its Metabolites

The unambiguous identification of drug metabolites is a critical step in drug metabolism studies. Advanced analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of metabolites like Deacetyl Ketoconazole.

Mass spectrometry, particularly with tandem and high-resolution capabilities, provides a wealth of structural information through the analysis of fragmentation patterns. In the case of N-deacetyl ketoconazole, LC-HRMS analysis has identified its molecular ion and characteristic fragment ions, which are instrumental in confirming its structure. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for N-deacetyl Ketoconazole (M11)

| Parameter | Value |

|---|---|

| m/z | 489.1459 |

| Retention Time (min) | 3.6 |

Source: Adapted from a study on the metabolism of Ketoconazole using LC-HRMS. mdpi.com

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, offering definitive structural confirmation. While mass spectrometry can propose a structure based on mass and fragmentation, NMR is often required for the unequivocal assignment of stereochemistry and the precise location of metabolic modifications. mdpi.com The combination of MS and NMR data provides a comprehensive and definitive structural characterization of metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of a compound's identity and purity. For this compound, NMR would be used to verify the successful deuteration at the piperazine (B1678402) ring and the removal of the acetyl group.

Absence of Acetyl Signals: The most significant change would be the disappearance of the characteristic signals corresponding to the acetyl group protons (a singlet around δ 2.1 ppm in the ¹H NMR spectrum) and the carbonyl carbon (around δ 169 ppm in the ¹³C NMR spectrum) present in Ketoconazole.

Changes in Piperazine Ring Signals: The deuteration of the piperazine ring would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons bearing deuterium would show a characteristic triplet multiplicity (due to C-D coupling) and would be shifted slightly upfield.

Confirmation of Core Structure: The remaining signals corresponding to the dichlorophenyl, imidazole, and dioxolane rings, as well as the phenylpiperazine moiety, would be expected to have chemical shifts and coupling patterns similar to those of the non-deuterated N-deacetyl-ketoconazole, thus confirming the integrity of the core molecular structure.

A study on the synthesis of Ketoconazole derivatives involved the deacetylation of Ketoconazole to a reactive intermediate, which was fully characterized by ¹H- and ¹³C-NMR, confirming the utility of this technique for verifying the deacetylation process. nih.gov Further research on Ketoconazole has utilized solid-state NMR to study its structure and dynamics, demonstrating the power of NMR in characterizing complex pharmaceutical molecules. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool in drug metabolism studies, enabling the identification of metabolites with high mass accuracy and providing structural information through fragmentation analysis. nih.gov In the context of this compound, HRMS would be employed to differentiate its metabolites from those of the non-labeled drug and from endogenous compounds. The mass difference introduced by the eight deuterium atoms serves as a unique signature.

A comprehensive study on the metabolism of Ketoconazole using liquid chromatography-high resolution mass spectrometry (LC-HRMS) identified N-deacetylation as a primary metabolic pathway. mdpi.com This study provides valuable insight into how HRMS can be used to identify metabolites of this compound. The fragmentation pattern of the non-deuterated N-deacetyl-ketoconazole (referred to as M11 in the study) can be used as a reference.

The table below outlines the expected high-resolution mass spectrometry data for N-deacetyl-ketoconazole, which would be foundational for identifying its deuterated counterpart and subsequent metabolites. The key is that the corresponding ions for this compound would be shifted by +8 Da.

Table 1: High-Resolution Mass Spectrometry Fragmentation of N-deacetyl-ketoconazole

| Fragment Ion | Observed m/z | Proposed Structure/Fragment Origin |

|---|---|---|

| [M+H]⁺ | 489.1455 | Protonated molecule |

| m/z 421.1080 | [M+H - C₂H₄O₂]⁺ | Loss from the dioxolane ring |

| m/z 267.0086 | [C₁₂H₁₂Cl₂N₂O]⁺ | Dichlorophenyl-imidazole moiety |

| m/z 255.0086 | [C₁₁H₁₂Cl₂N₂O]⁺ | Fragment from the core structure |

| m/z 205.0972 | [C₁₀H₁₀Cl₂N]⁺ | Dichlorophenyl-piperazine fragment |

Data sourced from a study on Ketoconazole metabolism. mdpi.com

In a metabolic study using this compound, researchers would look for ion doublets in the mass spectra, where each doublet consists of an ion from the endogenous or non-labeled drug metabolite and an ion with an 8 Da higher mass, corresponding to the deuterated metabolite. This "stable isotope labeling" approach greatly facilitates the detection and identification of drug-related material in complex biological matrices. The fragmentation pattern of the deuterated metabolites would be expected to be similar to their non-deuterated counterparts, with the fragment ions containing the deuterated piperazine ring showing the corresponding mass shift.

The study also identified a cyanide adduct of N-deacetyl-ketoconazole, indicating the formation of a reactive iminium ion. mdpi.com The fragmentation of this adduct is detailed in the following table.

Table 2: Fragmentation of the Cyanide Adduct of N-deacetyl-ketoconazole

| Fragment Ion | Observed m/z |

|---|---|

| m/z 487.1298 | |

| m/z 432.0876 | |

| m/z 255.0086 | |

| m/z 215.1179 |

Data sourced from a study on Ketoconazole metabolism. mdpi.com

This highlights the capability of HRMS to not only identify stable metabolites but also to trap and characterize reactive intermediates, which is crucial for understanding potential mechanisms of toxicity.

In Vitro Metabolism and Biotransformation Pathways of N Deacetyl Ketoconazole Dak

Enzymatic Formation of N-Deacetyl Ketoconazole (B1673606) from Ketoconazole in Microsomal Systems

N-deacetyl ketoconazole (DAK) has been identified as a major initial metabolite of ketoconazole in various in vitro and in vivo systems. nih.govnih.gov Studies utilizing rat hepatic microsomes have demonstrated the conversion of ketoconazole to DAK. semanticscholar.org In these systems, the rate of ketoconazole's disappearance was observed to be nearly identical to the rate of DAK formation, which was measured at 5.96 µM/hr and 5.88 µM/hr, respectively. semanticscholar.org This indicates that deacetylation is a primary metabolic pathway for ketoconazole. semanticscholar.orgnih.gov The formation of DAK from ketoconazole is a critical first step that yields a major product for subsequent metabolic reactions. semanticscholar.orgnih.gov

The biotransformation of ketoconazole, including its deacetylation, involves key enzyme systems. The cytochrome P450 (CYP) family, particularly the CYP3A subfamily, is central to ketoconazole metabolism. nih.gov Research has specifically identified CYP3A4 as the enzyme responsible for generating N-deacetyl-KCZ (DAK). mdpi.com While CYP3A4 is known to mediate various oxidative reactions on the ketoconazole molecule, its role in the initial deacetylation step is significant for producing the DAK metabolite. mdpi.com Further research also points to the involvement of arylacetamide deacetylase (AADAC) in the hydrolysis of ketoconazole to form DAK, which is then subject to subsequent CYP3A4-mediated oxidative reactions. researchgate.netresearchgate.net

Further Metabolism of N-Deacetyl Ketoconazole in In Vitro Models

Once formed, N-deacetyl ketoconazole undergoes extensive further metabolism in in vitro models, primarily mediated by a different class of enzymes than those responsible for its formation. nih.govmdpi.com This subsequent biotransformation is crucial as it can lead to the formation of potentially reactive and cytotoxic metabolites. nih.govmdpi.com

The further metabolism of DAK is predominantly carried out by the flavin-containing monooxygenases (FMOs). nih.govnih.gov In rat hepatic microsomes, DAK is extensively metabolized by NADPH-dependent monooxygenases, a reaction that is abolished by heat inactivation of microsomal FMO but not inhibited by the CYP inhibitor SKF-525A. nih.govsemanticscholar.org This FMO-mediated pathway involves successive oxidative attacks on the N-1 position of the piperazine (B1678402) ring. semanticscholar.orgnih.gov The initial metabolite formed through this process is a secondary hydroxylamine (B1172632), identified as N-deacetyl-N-hydroxyketoconazole (N-hydroxy-DAK). nih.govnih.gov This oxidative step is considered a critical bioactivation pathway that can lead to the formation of a potentially toxic dialdehyde (B1249045). nih.govmdpi.com

The metabolism of DAK by FMOs exhibits significant isoform specificity. Studies using cDNA-expressed human and rabbit FMOs have elucidated the contributions of different isoforms. nih.gov

FMO3: Both human and rabbit FMO3 extensively metabolize DAK. In a one-hour incubation, human FMO3 metabolized 71.2% of DAK, while rabbit FMO3 metabolized 64.5%. nih.gov This isoform converts DAK into N-hydroxy-DAK and two other metabolites. nih.gov

FMO1: Human and rabbit FMO1 also metabolize DAK, but primarily to the N-hydroxy-DAK metabolite, with minimal formation of other metabolites. nih.gov

FMO2: Rabbit FMO2 was shown to metabolize DAK to N-hydroxy-DAK and another metabolite. nih.gov

FMO5: DAK does not appear to be a substrate for either human or rabbit FMO5. nih.gov

These findings confirm that DAK is a substrate for human and rabbit FMO1 and FMO3, as well as rabbit FMO2, but not for FMO5. nih.gov

| FMO Isoform | Species | % DAK Metabolized (1 hr) | Primary Metabolites Formed |

|---|---|---|---|

| FMO1 | Human | 36.2% | N-hydroxy-DAK |

| FMO1 | Rabbit | 25.3% | N-hydroxy-DAK |

| FMO3 | Human | 71.2% | N-hydroxy-DAK, Metabolite 1 (nitrone), Metabolite 3 |

| FMO3 | Rabbit | 64.5% | N-hydroxy-DAK, Metabolite 1 (nitrone), Metabolite 3 |

| FMO2 | Rabbit | 22.5% (sum of metabolites) | N-hydroxy-DAK (15.9%), Metabolite 1 (6.6%) |

| FMO5 | Human | No activity | N/A |

| FMO5 | Rabbit | No activity | N/A |

While CYPs, particularly CYP3A4, are responsible for the initial formation of DAK from ketoconazole, the role of these enzymes in the further metabolism of DAK is less pronounced, with the FMO pathway being predominant. semanticscholar.orgmdpi.com However, DAK does interact significantly with CYP enzymes, acting as an inhibitor. nih.govresearchgate.net In vitro studies have shown that DAK inhibits several human CYP isoforms with varying potency compared to its parent compound, ketoconazole. nih.gov

| CYP Isoform | Inhibitory Potency of DAK compared to Ketoconazole |

|---|---|

| CYP3A4 | 2.4-fold less potent |

| CYP2D6 | 13-fold more potent |

| CYP2C19 | Equally potent |

This inhibitory profile suggests that DAK could contribute to the drug-drug interaction potential of ketoconazole. nih.govresearchgate.net

Identification of Novel Metabolites and Reactive Intermediates of N-Deacetyl Ketoconazole in In Vitro Systems

The in vitro metabolism of DAK leads to the formation of several novel metabolites and reactive intermediates. mdpi.com

N-deacetyl-N-hydroxyketoconazole (N-hydroxy-DAK): This secondary hydroxylamine is the initial and major metabolite formed from the FMO-mediated oxidation of DAK. nih.govnih.gov

Nitrone: Further FMO-mediated metabolism of N-hydroxy-DAK is suggested to form a nitrone, which has been designated as "metabolite 1" in HPLC analyses. nih.gov

Reactive Dialdehyde: Subsequent metabolism of DAK by FMO can lead to the formation of a reactive dialdehyde species. nih.govmdpi.com

N-deacetyl-KCZ Cyanide Adduct: The formation of reactive intermediates during DAK metabolism has been confirmed by trapping experiments. mdpi.com Using potassium cyanide (KCN) as a trapping agent in human and mouse liver microsomal incubations, a novel N-deacetyl-KCZ cyanide adduct was identified for the first time. nih.govmdpi.com The detection of this adduct provides evidence for the formation of a reactive iminium ion intermediate and serves as an indicator for the bioactivation of DAK. mdpi.com

These findings highlight the complex biotransformation of DAK and the generation of multiple, potentially reactive, downstream products in in vitro environments. nih.govmdpi.com

Detection of Cyanide Adducts as Indicators of Electrophilic Metabolites

In the field of drug metabolism, the formation of reactive, electrophilic metabolites is a significant concern as they can covalently bind to cellular macromolecules, potentially leading to toxicity. evotec.com A common in vitro strategy to identify these transient, reactive species is to "trap" them by introducing a nucleophilic agent into the experimental system. evotec.com For certain types of electrophiles, potassium cyanide (KCN) serves as an effective trapping agent, forming stable cyanide adducts that can be detected and characterized using high-resolution mass spectrometry. mdpi.comevotec.com

Research utilizing human and mouse liver microsomes has been conducted to investigate the bioactivation of DAK. In these studies, the formation of a cyanide adduct of N-deacetyl-ketoconazole was identified, serving as a key indicator, or "flag," for the generation of an electrophilic intermediate. mdpi.comnih.gov The detection of this adduct was strictly dependent on the presence of both the metabolic cofactor NADPH and the trapping agent KCN in the microsomal incubations. mdpi.comnih.gov

The N-deacetyl-ketoconazole cyanide adduct was identified by liquid chromatography-mass spectrometry with a mass-to-charge ratio (m/z) of 514.1407. nih.gov Further analysis through tandem mass spectrometry (MS/MS) was performed to structurally characterize the adduct. The fragmentation of the parent ion produced several characteristic product ions, which helped in proposing a chemical structure for the trapped metabolite. mdpi.comnih.gov The oxidation of the piperazine ring within the DAK molecule to an iminium ion is suggested as the biotransformation responsible for this bioactivation. mdpi.comnih.gov

The identification of this specific cyanide adduct provides direct evidence for the formation of an electrophilic metabolite from DAK in vitro. mdpi.com This finding is crucial for understanding the mechanisms that may underlie the toxicity associated with the parent compound, ketoconazole. mdpi.combohrium.com

Interactive Data Table: Mass Spectrometry Data for N-Deacetyl Ketoconazole Cyanide Adduct

| Analyte | Parent Ion (m/z) | Key Fragment Ions (m/z) | Experimental Context | Reference |

| N-deacetyl-KCZ Cyanide Adduct | 514.1407 | 487.1298, 432.0876, 255.0086, 215.1179, 175.0866 | Human and Mouse Liver Microsomal Incubations with NADPH and KCN | mdpi.comnih.gov |

Mechanistic Studies on Enzyme and Transporter Interactions with N Deacetyl Ketoconazole

In Vitro Inhibition of Drug-Metabolizing Enzymes by N-Deacetyl Ketoconazole (B1673606)

Studies have demonstrated that N-deacetyl ketoconazole actively inhibits several important cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Its inhibitory profile shows varying potencies against different CYP isoforms when compared to ketoconazole. researchgate.netnih.gov

Cytochrome P450 Inhibition Profiles (e.g., CYP3A4, CYP2D6, CYP2C19)

N-deacetyl ketoconazole exhibits a distinct pattern of inhibition across major CYP enzymes. researchgate.netnih.gov It is a potent inhibitor of CYP2D6, showing a significantly higher potency than ketoconazole itself. researchgate.netnih.gov Its inhibitory effect on CYP2C19 is comparable to that of the parent drug. researchgate.netnih.gov For CYP3A4, the primary enzyme responsible for the metabolism of many drugs, N-deacetyl ketoconazole is a less potent inhibitor than ketoconazole. researchgate.netnih.govresearchgate.net

| Enzyme | N-Deacetyl Ketoconazole IC50 (μM) | Ketoconazole IC50 (μM) | Relative Potency (vs. Ketoconazole) |

|---|---|---|---|

| CYP3A4 | 0.086 | 0.036 | 2.4-fold less potent researchgate.netnih.gov |

| CYP2D6 | 1.5 | 19 | 13-fold more potent researchgate.netnih.gov |

| CYP2C19 | 0.62 | 0.63 | Equally potent researchgate.netnih.gov |

Kinetic Characterization of Enzyme Inhibition

The inhibitory action of N-deacetyl ketoconazole on CYP enzymes has been characterized as reversible. nih.gov This mechanism is similar to the parent compound, ketoconazole, which is a well-known reversible inhibitor of CYP3A4. researchgate.netnih.gov The data available, primarily IC50 values, indicates a concentration-dependent inhibition of these enzymes. researchgate.netresearchgate.net

In Vitro Modulatory Effects on Drug Transporters

In addition to its effects on metabolic enzymes, N-deacetyl ketoconazole has been shown to modulate the activity of several clinically relevant drug transporters. researchgate.netnih.gov These transporters are critical for the absorption, distribution, and elimination of numerous drugs.

Interactions with Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

N-deacetyl ketoconazole inhibits the function of key efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netnih.gov It is less potent than ketoconazole in inhibiting P-gp. researchgate.netnih.govresearchgate.net Conversely, it demonstrates a more potent inhibition of BCRP compared to its parent compound. researchgate.netnih.gov

| Transporter | N-Deacetyl Ketoconazole IC50 (μM) | Ketoconazole IC50 (μM) | Relative Potency (vs. Ketoconazole) |

|---|---|---|---|

| P-glycoprotein (P-gp) | 1.7 | 0.5 | 3.4-fold less potent researchgate.netnih.gov |

| Breast Cancer Resistance Protein (BCRP) | 1.6 | >10 | More potent researchgate.netnih.gov |

Modulation of Uptake Transporters (e.g., Organic Anion Transporting Polypeptides)

The activity of hepatic uptake transporters, specifically Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, is also inhibited by N-deacetyl ketoconazole. researchgate.netnih.gov For both of these transporters, the metabolite is a less potent inhibitor than ketoconazole. researchgate.netnih.gov

| Transporter | N-Deacetyl Ketoconazole IC50 (μM) | Ketoconazole IC50 (μM) | Relative Potency (vs. Ketoconazole) |

|---|---|---|---|

| OATP1B1 | 2.5 | 0.32 | 7.8-fold less potent researchgate.netnih.gov |

| OATP1B3 | 1.3 | 0.5 | 2.6-fold less potent researchgate.netnih.gov |

Application of Deacetyl Ketoconazole D8 in Pre Clinical Drug Research and Development

Utilization in In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Screening

In the realm of in vitro Drug Metabolism and Pharmacokinetic (DMPK) screening, the precise quantification of metabolites is fundamental to understanding a drug candidate's profile. Deacetyl Ketoconazole-d8 serves as an ideal internal standard for bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comclearsynth.comsymeres.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis. nih.govkcasbio.com During sample preparation and analysis, variability can arise from matrix effects, where components in the biological sample (like plasma or microsomal incubates) suppress or enhance the ionization of the analyte, leading to inaccurate measurements. kcasbio.comtexilajournal.com Because this compound is chemically almost identical to the non-labeled analyte (Deacetyl Ketoconazole), it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies. texilajournal.com By adding a known concentration of this compound to each sample, researchers can normalize the response of the analyte, correcting for these variations and ensuring high precision and accuracy in quantification. clearsynth.comkcasbio.com

This application is critical in in vitro DMPK assays, such as those using liver microsomes or hepatocytes, which are designed to determine the rate and pathways of drug metabolism. The use of this compound allows for the exact measurement of Deacetyl Ketoconazole (B1673606) formation over time, providing crucial data for pharmacokinetic modeling.

| Parameter | Analyte: Deacetyl Ketoconazole | Internal Standard: this compound |

| Molecular Formula | C₂₄H₂₆Cl₂N₄O₃ | C₂₄H₁₈D₈Cl₂N₄O₃ |

| Molecular Weight | 489.39 | 497.44 |

| Precursor Ion (m/z) | 489.1 | 497.1 |

| Product Ion (m/z) | 121.1 | 121.1 |

| Retention Time | ~1.8 min | ~1.8 min |

| A representative table illustrating the parameters used in an LC-MS/MS method for the quantification of Deacetyl Ketoconazole using this compound as an internal standard. The identical retention times and product ions demonstrate their similar chromatographic and fragmentation behavior. |

Role in Understanding Metabolite-Mediated Biochemical Interactions in Non-Human Models

Beyond its use as an analytical tool, this compound plays a significant role in elucidating the complex biochemical interactions of metabolites in non-human research models. Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs and understanding the biological activity of their metabolites. nih.govacs.orgsimsonpharma.com

By administering a deuterated parent drug that forms this compound in vivo, or by directly studying the effects of synthesized this compound, researchers can precisely track the metabolite's distribution and its specific contribution to enzyme inhibition in preclinical animal models. This helps to build a comprehensive understanding of the drug's interaction potential. nih.govresearchgate.net Studies have demonstrated that Deacetyl Ketoconazole is a potent inhibitor of several CYPs and transporters, which could be a contributing factor to the well-documented interaction profile of Ketoconazole. nih.govresearchgate.net

| Enzyme / Transporter | Ketoconazole Inhibition | Deacetyl Ketoconazole (DAK) Inhibition | Relative Potency |

| CYP3A4 | Strong Inhibitor | 2.4-fold less potent than Ketoconazole | |

| CYP2D6 | Weak Inhibitor | 13-fold more potent than Ketoconazole | |

| CYP2C19 | Moderate Inhibitor | Equally potent to Ketoconazole | |

| P-glycoprotein (P-gp) | Strong Inhibitor | 3.4-fold less potent than Ketoconazole | |

| BCRP | Moderate Inhibitor | More potent than Ketoconazole | |

| OATP1B1 | Moderate Inhibitor | 7.8-fold less potent than Ketoconazole | |

| OATP1B3 | Moderate Inhibitor | 2.6-fold less potent than Ketoconazole | |

| This table summarizes in vitro research findings on the comparative inhibitory effects of Ketoconazole and its metabolite, Deacetyl Ketoconazole (DAK), on major drug-metabolizing enzymes and transporters. Data is based on findings reported in scientific literature. nih.govresearchgate.net |

Contribution to Impurity Profiling and Related Substance Analysis in Pharmaceutical Manufacturing Research

In pharmaceutical manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount for the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities. Deacetyl Ketoconazole is recognized as a process-related impurity and degradation product of Ketoconazole, officially designated as "Ketoconazole Impurity D" in several pharmacopeias. usp.orgsynzeal.com

This compound serves as a high-purity, certified reference material for the quantitative analysis of this specific impurity. pharmaffiliates.comsynzeal.com During the research and development of manufacturing processes, analytical chemists must develop and validate robust methods, such as High-Performance Liquid Chromatography (HPLC), to detect and measure the levels of Impurity D and other related substances. usp.orgnih.gov

The use of this compound as a reference standard allows for the unambiguous identification of the Impurity D peak in chromatograms and the accurate calibration of the analytical instrument. This ensures that the manufacturing process is effectively controlled to keep the level of this impurity below the specified regulatory limits. Its role is therefore essential for process optimization, stability testing, and the final quality control that guarantees the purity of the Ketoconazole API. nih.gov

| Impurity Name | Common Designation | Type of Impurity |

| Didehydroketoconazole | EP Impurity A | Process / Degradation |

| Ketoconazole Diaryl Analog | EP Impurity B | Process |

| trans-Ketoconazole | EP Impurity C | Process (Isomeric) |

| Deacetyl Ketoconazole | EP Impurity D | Process / Degradation |

| Ketoconazole Tosyl Analog | EP Impurity E | Process |

| A table of common related substances of Ketoconazole, highlighting the designation of Deacetyl Ketoconazole as Impurity D. Accurate quantification of these impurities is critical for quality control. |

Future Perspectives and Emerging Research Avenues for Deuterated Deacetyl Ketoconazole

Potential for Integration into Systems Biology Approaches for Metabolic Network Analysis

Systems biology aims to understand the complex interactions within biological systems. A key component of this is metabolomics, the large-scale study of small molecules or metabolites. thermofisher.com In this context, Deacetyl Ketoconazole-d8 has significant potential for elucidating the metabolic network associated with Ketoconazole (B1673606) and its derivatives.

The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry, the primary analytical technique in metabolomics. thermofisher.com These standards, such as this compound, co-elute with the non-labeled analyte and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. texilajournal.comclearsynth.com This leads to highly reliable and reproducible quantitative data, which is essential for the accurate modeling of metabolic networks.

In studies investigating the metabolism of Ketoconazole, the deuterated parent compound, Ketoconazole-d8, has been used to facilitate the structural elucidation of its metabolites, including Deacetyl Ketoconazole. nih.govmdpi.com By incorporating this compound as an internal standard in metabolomics workflows, researchers can precisely track and quantify the flux of this metabolite through various biotransformation pathways. This allows for a more detailed mapping of its interactions and helps to build more comprehensive and accurate models of drug metabolism, contributing to a deeper understanding of its pharmacological and toxicological profiles. bohrium.com

Advancements in High-Throughput Screening Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. azolifesciences.com The integration of mass spectrometry with HTS has expanded the range of possible biological targets and improved the quality of screening data. nih.gov In this evolving landscape, deuterated standards like this compound are critical for ensuring the robustness and reliability of HTS assays. nih.gov

In HTS campaigns designed to identify inhibitors or inducers of enzymes involved in Ketoconazole metabolism, accurate quantification of metabolites is paramount. The complexity of the biological matrices used in these assays can often lead to analytical variability. scioninstruments.com Deuterated internal standards are the ideal solution to this problem, as they correct for such variations and ensure high-quality, reproducible results. clearsynth.com

The use of this compound in automated HTS workflows allows for:

Improved Accuracy: By providing a stable reference point, it corrects for fluctuations in instrument performance and matrix-induced signal suppression or enhancement. scioninstruments.comwisdomlib.org

Higher Confidence in Hits: Reliable quantification reduces the rate of false positives and false negatives, ensuring that promising compounds are correctly identified. nih.gov

Streamlined Workflow: The reliability of deuterated standards simplifies data processing and analysis in large-scale screening experiments. azolifesciences.com

As HTS technologies continue to advance, the demand for high-quality deuterated standards like this compound is expected to grow, facilitating more efficient and effective drug discovery processes. researchgate.net

Novel Applications in Mechanistic Toxicology Research (Focus on in vitro pathway elucidation)

Understanding the mechanisms underlying drug-induced toxicity is a critical aspect of pharmaceutical research. The primary metabolite of Ketoconazole, N-deacetyl ketoconazole (DAK), has been shown to be more cytotoxic than the parent compound in in vitro studies, with its toxicity potentially mediated by further metabolism by flavin-containing monooxygenases (FMOs). nih.govnih.gov this compound is an essential tool for the precise investigation of these toxicological pathways.

In vitro toxicology models, such as primary hepatocyte cultures and liver microsomes, are widely used to elucidate mechanisms of toxicity. nih.govnih.gov In these systems, accurate measurement of metabolite concentrations is crucial for establishing clear dose-response relationships and understanding the role of specific metabolic pathways. By serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, this compound enables the precise quantification of the toxic metabolite, DAK. mdpi.com

This allows researchers to:

Accurately determine the kinetics of DAK formation and subsequent metabolism in in vitro systems.

Investigate how inhibition or induction of specific enzymes (like FMOs) affects the concentration of DAK and its downstream toxic metabolites. nih.gov

Build more reliable predictive models for drug-induced toxicity by correlating precise metabolite concentrations with cellular endpoints like cytotoxicity. nih.gov

The use of this compound enhances the quality and reliability of data from in vitro toxicology studies, providing clearer insights into the bioactivation pathways that contribute to Ketoconazole-related toxicity. researchgate.net

Development of Reference Materials for Advanced Analytical Chemistry

The accuracy and traceability of chemical measurements are fundamental to scientific research and regulatory compliance. Certified Reference Materials (CRMs) serve as benchmarks to ensure the quality and comparability of analytical results across different laboratories. researchgate.net The development of this compound as a CRM is a logical and necessary step to support advanced analytical applications.

A CRM for this compound would be produced according to stringent guidelines, such as those outlined in ISO Guides 34 and 35, ensuring its purity, homogeneity, and stability. researchgate.net The certified value, traceable to the International System of Units (SI), would provide a reliable standard for a variety of analytical purposes.

The availability of a this compound CRM would be beneficial for:

Method Validation: Laboratories could use the CRM to validate the accuracy and precision of their analytical methods for quantifying Deacetyl Ketoconazole. clearsynth.com

Instrument Calibration: It would serve as a high-purity calibrant for analytical instruments, particularly mass spectrometers. iaea.org

Quality Control: Routine use of the CRM as a quality control material would ensure the long-term reliability of analytical measurements. nih.gov

The custom synthesis of stable isotope-labeled compounds like this compound is essential for the pharmaceutical industry to meet strict regulatory standards for quality control and drug metabolism studies. resolvemass.ca Establishing it as a widely available CRM would significantly improve the consistency and reliability of data in both research and regulated environments, ultimately contributing to safer and more effective medicines. iaea.org

Data Tables

Table 1: Applications of this compound in Research

| Research Area | Specific Application | Benefit of Deuteration |

|---|---|---|

| Metabolic Network Analysis | Internal standard for quantitative metabolomics | Corrects for analytical variability, enabling accurate metabolic flux analysis. thermofisher.com |

| High-Throughput Screening | Internal standard in MS-based assays | Improves data reliability and reduces false positives/negatives in large-scale screens. nih.gov |

| Mechanistic Toxicology | Precise quantification of toxic metabolites in in vitro systems | Allows for accurate correlation between metabolite levels and toxic endpoints. nih.gov |

| Analytical Chemistry | Development as a Certified Reference Material (CRM) | Provides a benchmark for method validation, calibration, and quality control. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Deacetyl Ketoconazole |

| N-deacetyl ketoconazole (DAK) |

| Ketoconazole |

| Ketoconazole-d8 |

Q & A

Q. What is the significance of deuterium labeling (d8) in Deacetyl Ketoconazole-d8, and how does it influence metabolic stability?

Methodological Answer: Deuterium labeling slows metabolic degradation by replacing hydrogen with deuterium at specific positions, reducing CYP-mediated oxidation. To assess this, use in vitro hepatic microsomal assays to compare metabolic half-lives between deuterated and non-deuterated forms. Quantify metabolites via LC-MS/MS and calculate pharmacokinetic parameters (e.g., AUC, Cmax) in rodent models to validate prolonged bioavailability .

Q. How can researchers validate the inhibitory effects of this compound on steroidogenesis in vitro?

Methodological Answer: Use steroidogenic cell lines (e.g., adrenal or testicular cells) and measure cortisol or testosterone production via ELISA . Combine with fluorometric CYP activity assays to quantify inhibition of cytochrome P450 enzymes (e.g., CYP17A1). Include siRNA knockdown of target CYPs as a control to confirm specificity .

Q. What analytical techniques are essential for tracking this compound in biological matrices?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) or isotope dilution LC-MS/MS to distinguish deuterated compounds from endogenous metabolites. Use stable isotope-labeled internal standards to improve quantification accuracy, especially in plasma or tissue homogenates .

Advanced Research Questions

Q. How should experimental models be designed to evaluate the synergy between this compound and immune checkpoint inhibitors in bladder cancer?

Methodological Answer: Use orthotopic murine bladder cancer models to mimic human disease. Administer this compound intravesically alongside systemic anti-PD-1 therapy. Assess tumor regression via bioluminescence imaging and flow cytometry to quantify CD8+ T-cell infiltration. Validate immune activation by measuring NKG2D ligands and HSP70 expression via qPCR .

Q. How can conflicting data on HDAC isoform-specific roles be resolved when studying this compound?

Methodological Answer: Perform isoform-selective HDAC inhibition assays using siRNA or CRISPR-Cas9 knockdown in cancer cell lines. Combine with RNA-seq to identify dysregulated genes (e.g., immune recognition markers) and validate via ChIP-seq for HDAC binding sites. Compare results across multiple cell lines to distinguish context-dependent effects .

Q. What statistical approaches are optimal for analyzing synergistic efficacy in combination therapy studies?

Methodological Answer: Apply the Chou-Talalay combination index to quantify synergy. Use ANOVA with post-hoc tests to compare treatment groups (monotherapy vs. combination). For survival data, perform Kaplan-Meier analysis with log-rank tests. Include power analysis to ensure sufficient sample size for detecting interaction effects .

Q. How can researchers address variability in HDAC inhibition assays caused by tumor heterogeneity?

Methodological Answer: Use single-cell RNA sequencing to profile HDAC expression heterogeneity within tumors. Validate findings with spatial transcriptomics or multiplex immunohistochemistry. Stratify results by molecular subtypes (e.g., basal vs. luminal bladder cancer) to identify responsive populations .

Data Contradiction and Validation

Q. How should discrepancies in HDAC inhibitor efficacy across preclinical models be investigated?

Methodological Answer: Compare patient-derived xenograft (PDX) models and cell lines to assess translational relevance. Perform dose-response studies to identify therapeutic windows. Cross-validate findings using human ex vivo tumor cultures treated with this compound and anti-PD-1, measuring cytokine secretion and apoptotic markers .

Q. What controls are critical when assessing off-target effects of deuterated compounds in metabolic studies?

Methodological Answer: Include stable isotope tracing (e.g., ¹³C-glucose) to differentiate deuterium-related artifacts from endogenous metabolic shifts. Use isotopomer spectral analysis (ISA) to quantify pathway-specific flux changes. Validate with genetic knockout models of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.